2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
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Overview
Description
2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-d][1,2,4]triazin-4-one core, an ethoxyphenyl group, and a phenyl-1,2,4-oxadiazol-5-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step organic reactions. The starting materials often include 4-ethoxybenzaldehyde, hydrazine hydrate, and 3-phenyl-1,2,4-oxadiazole. The synthetic route may involve the following steps:
Condensation Reaction: 4-ethoxybenzaldehyde reacts with hydrazine hydrate to form 4-ethoxyphenylhydrazine.
Cyclization: The 4-ethoxyphenylhydrazine undergoes cyclization with a suitable reagent to form the pyrazolo[1,5-d][1,2,4]triazin-4-one core.
Substitution Reaction: The pyrazolo[1,5-d][1,2,4]triazin-4-one core is then reacted with 3-phenyl-1,2,4-oxadiazole to introduce the oxadiazolylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Industrial Chemistry: Application as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptor sites.
DNA Intercalation: Intercalating between DNA base pairs, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
- 2-(4-chlorophenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Uniqueness
The uniqueness of 2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one lies in its specific substitution pattern, which may confer distinct physicochemical properties and biological activities compared to its analogs. The presence of the ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c1-2-30-17-10-8-15(9-11-17)18-12-19-22(29)27(23-14-28(19)25-18)13-20-24-21(26-31-20)16-6-4-3-5-7-16/h3-12,14H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVZOTNYHLZJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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